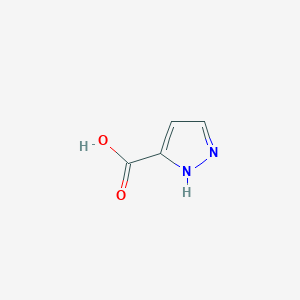

1H-Pyrazole-3-carboxylic acid

Vue d'ensemble

Description

1H-Pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a carboxylic acid group at the 3-position. Its synthesis typically involves oxidation of 3-methylpyrazole precursors using permanganate, yielding the acid in sufficient quantities for further applications . This compound serves as a versatile building block in medicinal chemistry and materials science, particularly in the synthesis of ligands for metal-organic frameworks (MOFs) and antimicrobial agents .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide 1H-pyrazole-3-carboxylique peut être synthétisé par différentes méthodes. Une approche courante implique la cyclocondensation de l'hydrazine avec un β-cétoester, suivie d'une oxydation . Une autre méthode comprend la réaction de l'hydrazine avec des composés carbonylés α,β-insaturés en conditions acides .

Méthodes de production industrielle : La production industrielle utilise souvent des réactions multicomposants, qui sont efficaces et rentables. Ces méthodes impliquent généralement l'utilisation de dérivés de l'hydrazine et de composés carbonylés dans des conditions contrôlées de température et de pression .

Analyse Des Réactions Chimiques

Acid Chloride Formation

1H-Pyrazole-3-carboxylic acid is readily converted to its acid chloride derivative (CHClNO) using standard chlorinating agents like thionyl chloride or oxalyl chloride. This intermediate is critical for subsequent nucleophilic acyl substitutions .

Reaction Example:

Imidazo[4,5-b]pyridine Formation

Under basic conditions, the same acid chloride reacts with 2,3-diaminopyridine to form 3H-imidazo[4,5-b]pyridine derivatives (49% yield) . The reaction involves cyclization and elimination steps.

Carboxylate Ester Formation

Reaction of the acid chloride with alcohols produces carboxylate esters (e.g., ethyl 1H-pyrazole-3-carboxylate). These esters are versatile intermediates for further functionalization .

Example:

Hydrazide Derivatives

Hydrazides (e.g., benzoic hydrazide) react with the acid chloride to form 1H-pyrazole-3-carbohydrazides , which exhibit diverse biological activities :

Key Data:

| Hydrazide Type | Yield |

|---|---|

| Benzoic hydrazide | 75% |

| 4-Nitrobenzoic hydrazide | 85% |

Reaction Pathway Analysis

Theoretical studies (RHF/STO-3G and AM1 methods) reveal that the reaction between this compound chloride and 2,3-diaminopyridine proceeds via:

-

Nucleophilic attack by the amino group on the carbonyl carbon.

-

Proton transfer to the chlorine atom.

Key Bond Lengths in Transition State (TS1):

| Bond | Length (Å) |

|---|---|

| C6–N9 | 1.61 |

| Cl8–H10 | 1.97 |

Quantum Chemical Parameters

Calculations for 1H-pyrazole-3-carbohydrazides include:

| Parameter | Value (eV) |

|---|---|

| HOMO Energy (E) | -6.82 |

| LUMO Energy (E) | -1.45 |

| Energy Gap (ΔE) | 5.37 |

Applications De Recherche Scientifique

Medicinal Chemistry

1H-Pyrazole-3-carboxylic acid serves as a precursor in the synthesis of various bioactive compounds. Notably, it is utilized in the preparation of anti-androgen medications such as Darolutamide, which is employed in treating prostate cancer. The synthesis involves converting 5-acetyl-1H-pyrazole-3-carboxylic acid into the active pharmaceutical ingredient (API) through several steps, emphasizing its importance in drug development .

Case Study: Darolutamide Synthesis

- Starting Material : 5-Acetyl-1H-pyrazole-3-carboxylic acid

- End Product : Darolutamide (N-{(2S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl]propan-2-yl}-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide)

- Yield : High yields achieved through optimized synthetic routes.

This compound's ability to form derivatives with enhanced biological activity makes it a valuable scaffold for drug discovery.

Agricultural Applications

In agriculture, this compound derivatives have been explored for their potential as fungicides and herbicides. Research has shown that certain derivatives exhibit significant antifungal activity against various plant pathogens.

Case Study: Antifungal Activity

- Compound Tested : 4-benzoyl-1H-pyrazole-3-carboxylic acid

- Pathogen : Fusarium spp.

- Effectiveness : Demonstrated substantial inhibition of fungal growth, suggesting potential use in crop protection.

Materials Science

The compound is also investigated for its role in developing new materials, particularly in creating polymers and coordination complexes. Its ability to coordinate with metal ions opens avenues for synthesizing novel materials with unique properties.

Case Study: Coordination Chemistry

- Metal Ion : Copper(II)

- Complex Formed : [Cu(1H-Pyrazole-3-carboxylate)2]

- Properties : Enhanced thermal stability and catalytic activity compared to non-coordinated forms.

Experimental Data and Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including:

- Hydrazine Reaction with Carboxylic Acids : A straightforward approach yielding high purity.

- Cyclization Reactions : Utilizing different substrates to form the pyrazole ring efficiently.

Data Table: Synthesis Methods

| Method | Yield (%) | Conditions |

|---|---|---|

| Hydrazine Reaction | 85 | Reflux in ethanol |

| Cyclization with α,β-unsaturated carbonyls | 75 | Room temperature |

| Metal-catalyzed reactions | 90 | Under inert atmosphere |

Mécanisme D'action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific derivative and its application .

Comparaison Avec Des Composés Similaires

The structural and functional diversity of pyrazole-3-carboxylic acid derivatives arises from substitutions at the 1-, 4-, and 5-positions of the pyrazole ring. Below is a detailed comparison:

Substituent Effects on Physicochemical Properties

Reactivity and Functionalization

- Acid Chloride Formation : this compound chloride (1 ) enables Friedel-Crafts acylations and nucleophilic substitutions, critical for synthesizing carboxamides and hydrazones .

- Hydrolysis of Esters : Methyl esters (e.g., 10i ) hydrolyze to acids (e.g., 11i ) in >90% yield, demonstrating robustness under acidic conditions .

Data Tables

Table 2. Substituent Impact on Acidity

| Compound | Substituent | pKa | Reference |

|---|---|---|---|

| This compound | None | ~3.1 | |

| 5-Methyl-1H-pyrazole-3-carboxylic acid | 5-CH₃ | ~3.4 | |

| 1-Methyl-3-(trifluoromethyl) | 1-CH₃, 3-CF₃ | ~2.5 |

Activité Biologique

1H-Pyrazole-3-carboxylic acid (HPCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of HPCA, including its synthesis, pharmacological properties, and potential therapeutic applications. The findings are supported by various studies and research data, emphasizing the compound's significance in medicinal chemistry.

Chemical Structure and Synthesis

This compound is characterized by its pyrazole ring structure with a carboxylic acid functional group at the 3-position. The synthesis of HPCA typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. Various synthetic routes have been explored, leading to derivatives that enhance biological activity.

Table 1: Synthetic Methods for this compound Derivatives

| Method | Description |

|---|---|

| Condensation Reaction | Involves the reaction of hydrazines with carbonyl compounds. |

| Cyclization | Formation of pyrazole from diazotized anilines and α,β-unsaturated acids. |

| Functionalization | Modifications to enhance solubility and bioactivity through substituents. |

Antimicrobial Activity

HPCA and its derivatives have shown significant antimicrobial properties against various bacterial strains and fungi. For instance, studies have demonstrated that certain HPCA derivatives exhibit potent activity against Mycobacterium tuberculosis and other pathogenic bacteria at low concentrations.

- Case Study : A study reported that a series of this compound derivatives were evaluated for their antimicrobial efficacy against Bacillus subtilis, E. coli, and Aspergillus niger. One derivative showed up to 98% inhibition against M. tuberculosis at a concentration of 6.25 µg/mL, comparable to standard antibiotics like rifampicin .

Anti-inflammatory Activity

HPCA has also been investigated for its anti-inflammatory effects. Research indicates that certain derivatives can inhibit inflammatory mediators, making them potential candidates for treating inflammatory diseases.

- Findings : In vivo studies demonstrated that specific HPCA derivatives exhibited anti-inflammatory activity comparable to indomethacin in carrageenan-induced edema models .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of HPCA. Compounds derived from HPCA have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

- Research Insights : A study found that certain HPCA derivatives exhibited significant antiproliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), with IC50 values ranging from 12.7 to 30.8 µM .

Antidiabetic Activity

HPCA has also been studied for its antidiabetic potential. Some derivatives have demonstrated hypoglycemic effects in animal models, suggesting their utility in managing diabetes.

- Experimental Evidence : In one study, HPCA derivatives were administered to alloxan-induced diabetic rats, resulting in significant reductions in blood glucose levels compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of HPCA can be influenced by various substituents on the pyrazole ring. The structure-activity relationship (SAR) studies have revealed that electron-withdrawing groups enhance the inhibitory potency against enzymes involved in disease processes.

Table 2: Summary of SAR Findings for HPCA Derivatives

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increase potency against targets like MAO-B and cancer cells. |

| Alkyl substitutions | Modulate solubility and bioavailability. |

| Aromatic rings | Influence binding affinity to biological targets. |

Q & A

Q. What are the key safety considerations and toxicity profiles for handling 1H-Pyrazole-3-carboxylic acid in laboratory settings?

Basic Question

this compound poses risks including acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) . Safe handling requires:

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods to prevent inhalation of aerosols or vapors.

- First Aid: Immediate flushing with water for eye exposure (15+ minutes) and medical consultation for ingestion or inhalation .

- Storage: Maintain at 2–8°C in sealed containers to minimize degradation or accidental release.

Q. What synthetic routes are effective for preparing this compound derivatives, and what yields are achievable?

Basic Question

A common method involves reacting this compound chloride with hydrazines or amines. For example:

- Hydrazide Formation: Reaction with substituted hydrazines (e.g., N,N-dimethylhydrazine) yields carbohydrazides (63–87% yield) under anhydrous conditions .

- Friedel-Crafts Acylation: Using AlCl₃ as a catalyst, the acid chloride reacts with aromatic compounds (e.g., benzene derivatives) to form acylated products .

- Amide Derivatives: Coupling with 2,3-diaminopyridine produces pyrazole-3-carboxamides, though competing cyclization reactions may require careful monitoring .

Q. How do computational studies enhance the understanding of this compound's structural and electronic properties?

Advanced Question

Density Functional Theory (DFT) and molecular dynamics (e.g., AMBER) reveal:

- Conformational Stability: Intramolecular hydrogen bonding between the carboxylic acid and pyrazole ring stabilizes planar configurations .

- Electronic Properties: The electron-withdrawing carboxylic group reduces electron density on the pyrazole ring, influencing reactivity in electrophilic substitutions .

- Thermodynamic Data: Enthalpy and entropy changes during solvation in polar solvents (e.g., DMSO) correlate with experimental solubility trends .

Q. What pharmacological or agrochemical applications have been explored for this compound derivatives?

Advanced Question

- Antimicrobial Activity: N,N-Dimethylhydrazide derivatives exhibit inhibitory effects against Gram-positive bacteria (e.g., S. aureus) via membrane disruption, validated by disc diffusion assays .

- Herbicide Safeners: Derivatives like Benoxacor protect crops from herbicide toxicity by inducing detoxification enzymes .

- Enzyme Inhibitors: Modifications at the pyrazole N1 position (e.g., difluoromethyl groups) enhance binding to targets like PYCR1, implicated in cancer metabolism .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Intermediate Question

- Spectroscopy:

- IR: Confirms carbonyl (C=O) stretching (~1700 cm⁻¹) and NH/OH bonds (~3200 cm⁻¹) .

- NMR: ¹H NMR distinguishes substituent positions (e.g., methyl groups at δ 2.1–2.5 ppm; aromatic protons at δ 7.0–8.5 ppm) .

- Elemental Analysis: Validates purity (>95%) and molecular formula accuracy .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks in solid-state structures .

Q. How do reaction conditions influence the mechanistic pathways of this compound derivatization?

Advanced Question

- Acid Chloride Reactivity: Polar aprotic solvents (e.g., THF) favor nucleophilic acyl substitution with amines, while protic solvents may hydrolyze the chloride intermediate .

- Cyclization vs. Acylation: Elevated temperatures promote intramolecular cyclization (e.g., forming imidazo[4,5-b]pyridine derivatives) over intermolecular Friedel-Crafts reactions .

- Catalyst Choice: Lewis acids (e.g., AlCl₃) accelerate electrophilic aromatic substitution but may require strict anhydrous conditions to prevent side reactions .

Q. What physicochemical properties (e.g., pKa, solubility) are critical for optimizing this compound derivatives in drug design?

Advanced Question

- pKa Values: The carboxylic acid group has a pKa of ~3.69, enabling pH-dependent solubility (soluble in basic buffers, insoluble in acidic media) .

- LogP: Hydrophobic substituents (e.g., naphthyl groups) increase logP, enhancing membrane permeability but reducing aqueous solubility .

- Thermal Stability: Derivatives decompose above 250°C, necessitating low-temperature storage for long-term stability .

Q. What strategies are employed to functionalize the pyrazole ring while preserving the carboxylic acid moiety?

Advanced Question

- Protection/Deprotection: Use tert-butyl esters to protect the carboxylic acid during alkylation or halogenation at N1 or C4 positions .

- Directed Metalation: Lithium bases (e.g., LDA) deprotonate C5, enabling regioselective coupling with electrophiles (e.g., aryl halides) .

- Cross-Coupling Reactions: Suzuki-Miyaura reactions with boronic acids introduce aryl/heteroaryl groups at C4 without affecting the carboxylic acid .

Propriétés

IUPAC Name |

1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-4(8)3-1-2-5-6-3/h1-2H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPFEFZSAMLEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871438 | |

| Record name | 1H-Pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621-91-6 | |

| Record name | 3-Pyrazolecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001621916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.